5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10321073
InChI: InChI=1S/C15H11IN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H
SMILES: C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)I
Molecular Formula: C15H11IN2O2S
Molecular Weight: 410.2 g/mol

5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC10321073

Molecular Formula: C15H11IN2O2S

Molecular Weight: 410.2 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C15H11IN2O2S
Molecular Weight 410.2 g/mol
IUPAC Name 5-(4-iodoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C15H11IN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H
Standard InChI Key GAOHVZOSSVANIO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)I
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)I

Introduction

5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine ring, a five-membered structure containing sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications. The presence of an iodine atom in the structure imparts unique properties compared to its halogenated analogs, influencing its reactivity and interactions with biological targets.

Synthesis of 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

The synthesis of this compound typically involves a multi-step process:

  • Formation of Thiourea Intermediate: The reaction begins with 4-iodoaniline reacting with phenyl isothiocyanate to form a thiourea derivative.

  • Cyclization: The thiourea intermediate undergoes cyclization with chloroacetic acid to yield the final thiazolidine-2,4-dione compound. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production

Industrial production involves scaling up these synthetic routes, utilizing continuous flow reactors to enhance yield and purity. Solvent selection and purification methods like recrystallization or chromatography are crucial for achieving high-quality products.

Biological Activities

Thiazolidine derivatives, including 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, exhibit a wide range of biological activities:

  • Antimicrobial: Effective against various microorganisms.

  • Anticancer: Potential to inhibit cancer cell growth.

  • Anti-inflammatory: Reduces inflammation by modulating cellular pathways.

  • Antidiabetic: May enhance insulin sensitivity and regulate glucose metabolism.

Mechanism of Action

The compound interacts with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. This interaction can inhibit enzyme activity or modulate receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Compound NameUnique Features
5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dioneContains bromine; similar biological activities.
5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dioneChlorinated analog; potential variations in pharmacokinetics.
5-[(4-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dioneFluorinated; influences electronic properties and biological interactions.

Research Findings

Recent studies on thiazolidine derivatives highlight their potential as therapeutic agents. For instance, some thiazolidine-2,4-diones have shown promise as aldose reductase inhibitors, which are crucial for managing diabetic complications . Additionally, certain derivatives have demonstrated anti-breast cancer activity by inducing apoptosis in cancer cells .

Future Directions

Further research is needed to fully elucidate the pharmacokinetic and pharmacodynamic profiles of 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione. This includes in-depth molecular docking studies and in vivo experiments to assess its efficacy and safety in therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator